molecular formula C18H17N3O2S B2760466 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097898-27-4

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2760466
CAS No.: 2097898-27-4
M. Wt: 339.41
InChI Key: QAJSNYJWIINWCD-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound featuring a benzothiophene moiety, a pyrrolidine ring, and a pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiophene-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(1-benzothiophene-2-carbonyl)pyrrolidine. This intermediate is subsequently coupled with 4-hydroxy-2-methylpyrimidine under basic conditions to yield the final product.

Key reaction conditions include:

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Triethylamine (TEA), pyridine

    Temperature: Typically room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiophene can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids

Major Products

    Oxidation: Benzothiophene sulfoxides or sulfones

    Reduction: Benzothiophene alcohol derivatives

    Substitution: Various substituted pyrimidines

    Coupling: Complex biaryl or heteroaryl compounds

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiophene and pyrimidine moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The unique structure allows for interactions with enzymes, receptors, and other proteins, which could lead to the development of drugs with novel mechanisms of action.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-chloropyrimidine
  • 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-aminopyrimidine
  • 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-ethylpyrimidine

Uniqueness

Compared to similar compounds, 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially resulting in unique pharmacological properties.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSNYJWIINWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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